molecular formula C17H18ClN5 B6447190 1-(2-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine CAS No. 2549034-02-6

1-(2-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine

Cat. No. B6447190
CAS RN: 2549034-02-6
M. Wt: 327.8 g/mol
InChI Key: RJKZFSAMGUUDQH-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine” is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a pyrrolo[2,3-d]pyrimidine ring, and a phenyl ring . It belongs to the class of organic compounds known as phenylpiperidines and 4-benzylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the phenyl group, and the formation of the pyrrolo[2,3-d]pyrimidine ring. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, the phenyl ring, and the pyrrolo[2,3-d]pyrimidine ring would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups in the molecule means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational methods or determined experimentally .

Scientific Research Applications

Role in Drug Metabolism and Pharmacokinetics (DMPK)

This compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .

Biological and Pharmaceutical Activity

Piperazine and its derivatives, including this compound, show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Derivatization Reagent for Carboxyl Groups on Peptides

1-(2-Pyrimidyl)piperazine, a similar compound, may be used as a derivatization reagent for the carboxyl groups on peptides . This can be particularly useful during the spectrophotometric analysis of phosphopeptides .

Antibacterial Activity

The synthesized derivatives of similar compounds have been screened for their antibacterial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis .

Antifungal Activity

These derivatives have also been tested for their antifungal activity against Aspergillus flavus, Aspergillus fumigates, Candida albicans, Penicillium marneffei, and Trichophyton mentagrophytes .

Role in the Synthesis of Other Compounds

This compound, being a piperazine derivative, can play a crucial role in the synthesis of other complex compounds . For instance, it can be involved in cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Mechanism of Action

Target of Action

The primary targets of this compound are Protein Kinase B (PKB or Akt) and Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which plays an important role in regulating growth and survival within cells . RIPK1 is involved in the regulation of necroptosis, a form of programmed cell death .

Mode of Action

This compound acts as an ATP-competitive inhibitor, selectively inhibiting PKB over the closely related kinase PKA . It binds to PKB with high affinity, leading to a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This results in a reduction in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . The compound also potently inhibits RIPK1, protecting cells from necroptosis .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway, which is frequently deregulated in cancer . By inhibiting PKB, the compound disrupts this pathway, leading to a decrease in cell proliferation and survival . It also impacts the necroptosis pathway by inhibiting RIPK1 .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . Compounds containing similar structures underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

The inhibition of PKB by this compound leads to a decrease in cell proliferation and survival, which can be beneficial in the treatment of cancers where PKB is overexpressed or activated . Additionally, the compound’s ability to inhibit RIPK1 can protect cells from necroptosis, potentially attenuating the necrotic cell death of vascular endothelial cells induced by tumor cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s degree of lipophilicity allows it to diffuse easily into cells . .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These factors would need to be evaluated through laboratory testing and risk assessment .

Future Directions

The future directions for research on this compound could include further studies to determine its potential uses, such as in the development of new drugs or materials. This could involve testing its biological activity, studying its physical and chemical properties, and optimizing its synthesis .

properties

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5/c1-21-7-6-13-16(21)19-12-20-17(13)23-10-8-22(9-11-23)15-5-3-2-4-14(15)18/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKZFSAMGUUDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine

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